1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-23(2)17-11-5-14(6-12-17)18(24(3)4)13-21-19(25)22-16-9-7-15(20)8-10-16/h5-12,18H,13H2,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBJBGJTJNYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea typically involves multiple steps:
Formation of the Ethyl Bridge: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate ethylamine derivative to form the intermediate.
Introduction of Dimethylamino Groups: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects, particularly in the treatment of various diseases.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anti-tumor properties .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. In vitro assays demonstrated effectiveness against Gram-positive bacteria and certain fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The biological activity is attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) .
Neurological Research
The dimethylamino groups present in the compound suggest potential applications in neurological disorders.
- CNS Activity : Preliminary studies indicate that the compound may enhance cognitive functions and exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's .
- Mechanism Insights : The proposed mechanism involves modulation of neurotransmitter levels, particularly acetylcholine and dopamine, which are critical for cognitive processes .
Agricultural Applications
The urea derivative is also being explored for its potential use in agriculture.
- Pesticidal Activity : Research has shown that this compound can act as a pesticide against specific pests and pathogens affecting crops. Field trials demonstrated significant reductions in pest populations when applied at recommended dosages .
- Herbicidal Properties : Some studies suggest that the compound can inhibit weed growth through selective herbicidal action, making it a candidate for development as an environmentally friendly herbicide .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that the compound induced apoptosis through a caspase-dependent pathway. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment, outperforming several conventional chemotherapeutics .
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tests compared to control groups. Histological analysis showed reduced amyloid plaque formation, indicating potential therapeutic benefits in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties of analogous urea derivatives:
*Estimated based on structural analogs; †Predicted using QSAR models.
Key Observations:
- Solubility: The target compound’s dual dimethylamino groups likely improve aqueous solubility compared to analogs with halogenated or non-polar substituents (e.g., 2,4-diClPh in ).
- Bioactivity: Substituents like quinazolinyl (IC₅₀ = 26.7 nM, ) or morpholino groups (FAK activation, ) correlate with specific biological activities. The target compound’s dimethylamino-phenyl motif may favor interactions with aminergic receptors or kinases.
- Lipophilicity : LogP values range from 2.8 (M64) to 5.38 (2,4-diClPh analog), with the target compound’s LogP (~3.5) balancing solubility and membrane permeability.
Biological Activity
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea, often referred to as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula : C17H22ClN3O
- Molecular Weight : 319.83 g/mol
- CAS Number : 5409-48-3
- LogP : 3.276 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that similar urea derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 4.22 μM to 90 μM against different cancer types such as lung, colon, and prostate cancers .
- Mechanism of Action : The anticancer effects are often attributed to the compound's ability to induce apoptosis and block cell cycle progression. For example, some derivatives have been noted to downregulate Bcl-2 expression while upregulating Bax, indicating a pro-apoptotic mechanism .
- Antioxidant Properties : Certain analogs of this compound have shown promising antioxidant activity, which could contribute to their overall therapeutic efficacy by protecting cells from oxidative stress .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of various urea derivatives on HeLa and MCF-7 cell lines. The compound exhibited significant growth inhibition with an IC50 value of approximately 20 μM against HeLa cells .
- Another research highlighted that modifications in the urea structure could enhance its selectivity towards cancer cells while reducing toxicity towards normal cells .
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics and Toxicology :
Data Table: Biological Activity Summary
Q & A
Q. What are the key structural features of this compound, and how might they influence its biological activity?
Answer: The compound’s structure includes a urea backbone linked to a 4-chlorophenyl group and a tertiary amine-containing ethyl chain substituted with a 4-(dimethylamino)phenyl group. These features contribute to its potential as a ligand for receptors requiring aromatic and hydrogen-bonding interactions. The dimethylamino groups may enhance solubility and modulate electronic effects, while the chlorophenyl moiety could influence steric hindrance and hydrophobic interactions. Comparative studies with analogs (e.g., chlorine vs. fluorine substitutions) suggest that small structural changes significantly alter receptor binding and activity .
Methodological Insight:
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives followed by urea formation via isocyanate intermediates (similar to ’s methodology). Optimization parameters include:
- Temperature control to avoid side reactions (e.g., decomposition of dimethylamino groups).
- Solvent selection (polar aprotic solvents like DMF for urea coupling).
- Catalysts (e.g., triethylamine for deprotonation).
Methodological Insight:
- Use Design of Experiments (DoE) (as per ) to systematically vary reaction parameters (e.g., time, temperature) and identify optimal conditions.
- Monitor purity via HPLC or LC-MS (referenced in ).
Advanced Research Questions
Q. How can computational methods predict the reactivity and pharmacokinetic properties of this compound?
Answer: Computational tools like quantum chemical calculations (e.g., density functional theory) and molecular dynamics simulations can predict:
- Reaction pathways : Energy barriers for urea bond formation or degradation (see ’s ICReDD approach).
- ADME properties : LogP values for membrane permeability, estimated via software like Schrödinger’s QikProp.
Methodological Insight:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Strategies include:
- Standardized assays : Replicate studies using identical protocols (e.g., ’s cytotoxicity assays).
- Comparative structural analysis : Test analogs (e.g., ’s chlorine vs. fluorine variants) to isolate activity drivers.
- Impurity profiling : Use LC-MS/MS to quantify byproducts (e.g., ’s synthesis intermediates).
Methodological Insight:
- Apply meta-analysis to aggregate data across studies and identify confounding variables.
- Validate purity with 2D-NMR (e.g., HSQC, HMBC) to confirm structural integrity.
Q. What advanced techniques characterize this compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kon/koff rates) to receptors.
- Cryo-EM : Resolve binding conformations in membrane proteins (similar to ’s crystallography approach).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
Methodological Insight:
- Pair SPR with mutagenesis studies to identify critical binding residues.
- Use molecular dynamics simulations (e.g., GROMACS) to model conformational changes upon binding.
Q. How can researchers design derivatives to enhance selectivity or reduce off-target effects?
Answer:
- Fragment-based drug design : Replace the chlorophenyl group with bioisosteres (e.g., thiophene, ).
- SAR studies : Systematically modify the dimethylamino groups (e.g., ’s analogs) to assess impact on selectivity.
Methodological Insight:
- Use free-energy perturbation (FEP) calculations to predict binding affinity changes for proposed derivatives.
- Validate selectivity via kinome-wide profiling (e.g., using kinase inhibitor panels).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
